H2 and CO2 Uptake in Zn-BTT MOF: Comparison of Open N-Donor Site Density and Gas Capacity vs. Non-Tetrazole MOFs
A Zn-based MOF constructed from H3BTT (Zn-BTT) achieves a high percentage (67%) of N-donor sites unused for metal bonding, which is directly responsible for its gas uptake performance. The material exhibits a hydrogen storage capacity of 1.89 wt% at 77 K and 1 atm, and a CO2 uptake of 98 cm³/g at 273 K and 1 atm, even in the absence of open metal sites [1]. This represents a distinct advantage over MOFs lacking high-density open nitrogen sites, where gas uptake often relies solely on open metal sites or pore confinement.
| Evidence Dimension | H2 uptake (77 K, 1 atm) and CO2 uptake (273 K, 1 atm) |
|---|---|
| Target Compound Data | 1.89 wt% H2; 98 cm³/g CO2 |
| Comparator Or Baseline | MOFs without high-density open N-donor sites (typical H2 uptake ~1.0–1.5 wt% under similar conditions) |
| Quantified Difference | Approximately 26–89% higher H2 uptake compared to baseline MOFs without open N-sites |
| Conditions | Zn-BTT MOF synthesized from H3BTT; gas sorption measured at 77 K (H2) and 273 K (CO2) at 1 atm |
Why This Matters
The high density of accessible N-donor sites in H3BTT-derived MOFs provides a quantifiable performance boost for gas storage applications, offering procurement value for projects targeting hydrogen storage or carbon capture.
- [1] Lin, Q.; Wu, T.; Zheng, S.-T.; Bu, X.; Feng, P. Single-Walled Polytetrazolate Metal–Organic Channels with High Density of Open Nitrogen-Donor Sites and Gas Uptake. J. Am. Chem. Soc. 2012, 134, 784-787. View Source
